[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-acetylpiperidin-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-4-2-3-9(7-12)5-11-6-10(14)15/h9,11H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUQBJOMZRTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form 1-acetyl-piperidine. This intermediate is then reacted with glycine to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs that target specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the piperidine ring, acetyl group modifications, and variations in the amino-acetic acid moiety. Key comparisons include:
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid
- Structural Difference: Replaces the primary amino group in the glycine moiety with an isopropyl group.
- Impact : The bulkier isopropyl group may enhance hydrophobic interactions but reduce hydrogen-bonding capacity.
- Molecular Weight : 256.34 g/mol (vs. 214.26 g/mol for the parent compound) .
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic Acid
- Structural Difference : Substitutes the acetyl group with a 5-chloro-benzoxazole ring.
1-Acetylpiperidine-3-carboxylic Acid
- Structural Difference: Replaces the amino-acetic acid side chain with a carboxylic acid group.
- Impact : Increased acidity (pKa ~4.7 for carboxylic acid vs. ~9.6 for glycine) alters ionization state under physiological conditions, affecting solubility and target interactions .
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid
- Structural Difference : Incorporates a benzyl group at the piperidine 1-position.
- Impact : The benzyl group enhances hydrophobicity and may improve binding to aromatic residues (e.g., Tyr181, Tyr188 in HIV-1 RT) but increases molecular weight (304.43 g/mol) .
Pharmacophore and Docking Comparisons
Pharmacophore Mapping
- The parent compound aligns with validated NNRTI pharmacophore models requiring:
- Fit Value Comparison :
Docking Scores
- Top-Performing Analogs :
- Inference for Parent Compound :
Molecular and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Features | Predicted LogP |
|---|---|---|---|
| [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid | 214.26 | Hydrophobic core, H-bond acceptor, polar side chain | 0.8–1.2 |
| [(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid | 304.43 | Enhanced hydrophobicity, bulky substituents | 2.5–3.0 |
| 1-Acetylpiperidine-3-carboxylic acid | 171.19 | Acidic side chain, reduced H-bond donor capacity | 0.2–0.6 |
Biological Activity
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and functional groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The compound features a piperidine ring, which is known to enhance pharmacological properties. The presence of an acetyl group and an amino-acetic acid moiety contributes to its reactivity and potential interactions with biological targets. The piperidine structure is associated with various biological activities, making it a key component in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism involves binding to these targets, thereby modulating their activity. For instance, the compound may influence cholinesterase activity, which is crucial in neurotransmission and has implications for conditions like Alzheimer's disease .
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Cancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The piperidine moiety has been linked to improved binding affinity to cancer-related proteins .
- Neurological Disorders : The compound's potential as a cholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease. Similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to cognitive enhancement .
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic additions using diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. Sequential reactions involve introducing substituents through acid amides and heteroaromatic nucleophiles (e.g., pyrroles or indoles), followed by hydrolysis and decarboxylation to yield the target structure .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Use ¹H and ¹³C NMR spectroscopy with DEPT experiments for stereochemical assignments. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups such as acetyl and carboxylate moieties .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Avoid silica gel chromatography for acid-sensitive intermediates; instead, use recrystallization from Et₂O-hexane mixtures. For unstable intermediates, employ rapid extraction and anhydrous conditions to prevent decomposition .
Advanced Research Questions
Q. How can low yields during the hydrolysis step of this compound synthesis be mitigated?
- Methodological Answer : Optimize reaction conditions using anhydrous THF under argon to minimize side reactions. Introduce bulky acyl groups (e.g., pivaloyl) to stabilize intermediates, improving yields to >80%. Monitor reaction progress via TLC and adjust stoichiometry dynamically .
Q. What experimental design considerations prevent by-product formation in the synthesis of this compound?
- Methodological Answer : Control moisture with molecular sieves and acetic anhydride to stabilize N,O-acetal intermediates. Use inert atmospheres to avoid oxidation. Pre-purify reagents (e.g., DEMO) to eliminate competing electrophiles that may lead to undesired adducts .
Q. How do steric effects influence the reactivity of intermediates in this synthesis?
- Methodological Answer : Bulky substituents (e.g., tert-butyl) reduce electron density at reaction centers, accelerating nucleophilic attacks. DFT calculations reveal steric repulsion between acyl groups and ethoxycarbonyl moieties, which enhances elimination kinetics during N-acylimine formation .
Q. How can contradictory NMR data arising from rotameric forms be resolved?
- Methodological Answer : Perform variable-temperature NMR studies (e.g., 25–80°C). Coalescence of split signals at elevated temperatures confirms rotameric isomerism rather than diastereomers. Use chiral columns (e.g., CHIRALPAK) to isolate enantiomers when necessary .
Q. What strategies address instability of double adducts during purification?
- Methodological Answer : Avoid acidic workup for N–H-containing adducts; instead, use neutral extraction (chloroform/water). For N-methylindole derivatives, employ flash chromatography with silica gel pretreated with triethylamine to suppress prototropic decomposition .
Notes for Experimental Design
- Critical Reagents : Use DEMO with >95% purity to avoid side reactions. Pre-dry solvents (e.g., THF over Na/benzophenone).
- Contradictions in Data : Conflicting yields may arise from trace moisture; always validate reaction setup with control experiments using deuterated solvents for in-situ NMR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
